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Compound of Interest

Compound Name:
ethyl 4-cyanotetrahydro-2H-pyran-

4-carboxylate

Cat. No.: B1322293 Get Quote

An In-depth Technical Guide to Ethyl 4-
cyanotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-cyanotetrahydro-2H-
pyran-4-carboxylate, a key building block in medicinal chemistry. This document details its

chemical structure, nomenclature, physicochemical properties, and its significant role as a

precursor in the synthesis of therapeutic agents, particularly IRAK4 inhibitors.

Chemical Structure and IUPAC Name
The chemical structure of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is characterized

by a saturated six-membered heterocyclic pyran ring. A cyano group and an ethyl carboxylate

group are attached to the same carbon atom at the 4-position of the pyran ring.

Chemical Structure:

IUPAC Name: ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate[1][2]
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This section summarizes the key physical, chemical, and spectral properties of ethyl 4-
cyanotetrahydro-2H-pyran-4-carboxylate. While experimental spectral data is not readily

available in public databases, predicted values based on its structure and data from analogous

compounds are provided for reference.

Table 1: Physicochemical Properties

Property Value Reference

Molecular Formula C₉H₁₃NO₃ [3]

Molecular Weight 183.20 g/mol

CAS Number 30431-99-3 [1][2][3]

Appearance Colorless to light yellow liquid [2]

Boiling Point 125 °C at 16 Torr [2]

Density 1.12 g/cm³ [2]

Solubility
Soluble in most organic

solvents.

Storage Store in a cool, dry place.

Table 2: Predicted Spectral Data
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Spectral Data Predicted Peaks/Shifts

¹H NMR (CDCl₃)

δ 4.2 (q, 2H, -OCH₂CH₃), 3.8-4.0 (m, 4H, pyran

ring -OCH₂-), 2.0-2.2 (m, 4H, pyran ring -CH₂-),

1.3 (t, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃)

δ 168-170 (C=O), 118-120 (CN), 65-68 (pyran

ring -OCH₂-), 62-64 (-OCH₂CH₃), 45-48

(quaternary C), 30-35 (pyran ring -CH₂-), 13-15

(-OCH₂CH₃)

FT-IR (neat)

~2240 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O

ester stretch), ~1250 cm⁻¹ (C-O ester stretch),

~1100 cm⁻¹ (C-O-C ether stretch)

Mass Spectrometry (EI) m/z 183 (M⁺), 154, 138, 110, 82

Disclaimer: The spectral data presented in Table 2 are predicted values based on the chemical

structure and data from structurally similar compounds. Experimental data for ethyl 4-
cyanotetrahydro-2H-pyran-4-carboxylate is not currently available in the public domain.

Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of ethyl 4-cyanotetrahydro-2H-pyran-
4-carboxylate is not detailed in the available literature, a plausible synthetic route can be

adapted from the known synthesis of its methyl ester analog. The following proposed method

involves a Michael addition followed by a Dieckmann condensation.

Proposed Synthesis of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Ethyl acrylate +
 Ethyl cyanoacetate

Michael Adduct
(Diethyl 2-cyanopentanedioate)

Michael Addition

Base (e.g., NaOEt)

Dieckmann Condensation

Intramolecular
Cyclization

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

Experimental Protocol (Adapted)

Michael Addition: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a

mixture of ethyl acrylate (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) is added

dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-24 hours

until the reaction is complete, as monitored by TLC. The reaction is quenched with a weak

acid, and the solvent is removed under reduced pressure. The resulting crude Michael

adduct, diethyl 2-cyanopentanedioate, is purified by vacuum distillation or column

chromatography.

Dieckmann Condensation: The purified diethyl 2-cyanopentanedioate is dissolved in an

anhydrous aprotic solvent such as toluene. Sodium ethoxide (1.1 equivalents) is added

portion-wise at room temperature. The mixture is then heated to reflux for 4-8 hours. After

cooling, the reaction is quenched with acid, and the organic layer is washed with water and

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude product is then purified by vacuum distillation to yield ethyl 4-cyanotetrahydro-2H-
pyran-4-carboxylate.

Role in Drug Development: Precursor to IRAK4
Inhibitors
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a valuable intermediate in the synthesis

of various heterocyclic compounds, most notably in the development of inhibitors for

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that

plays a crucial role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is

implicated in various inflammatory and autoimmune diseases, making it a significant target for

drug discovery.

The tetrahydropyran motif of this molecule is often incorporated into the core structure of

IRAK4 inhibitors to provide a desirable three-dimensional conformation and to improve

pharmacokinetic properties. The cyano and ester functionalities offer versatile handles for

further chemical modifications and the construction of more complex molecular architectures.
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IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or the IL-

1 receptor (IL-1R) family upon binding of their respective ligands, such as pathogen-associated

molecular patterns (PAMPs) or cytokines. This leads to the recruitment of adaptor proteins like

MyD88 and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates and

activates other downstream kinases, ultimately leading to the activation of transcription factors

like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
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Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.
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Inhibitors derived from ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate are designed to

block the kinase activity of IRAK4, thereby interrupting this signaling cascade and reducing the

production of inflammatory mediators. This makes them promising therapeutic candidates for a

range of inflammatory and autoimmune disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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